![molecular formula C12H16ClNO3 B2640853 3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride CAS No. 2094650-63-0](/img/structure/B2640853.png)
3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride
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Description
3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride, also known as DMB, is a fluorescent probe used to study protein-ligand interactions. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Applications
Synthesis of Related Compounds : This compound has been used in the synthesis of various chemically related compounds. For instance, in the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and 3-(benzoylamino)-7,8-dihydro-2H-1-benzopyran-2,5(6H)-diones, which have shown local anesthetic, anti-inflammatory, and anti-arrhythmic activities (Mosti et al., 1994).
Library of Structurally Diverse Compounds : It serves as a starting material in alkylation and ring closure reactions to create a diverse library of compounds. These include dithiocarbamates, thioethers, and various heterocyclic compounds (Roman, 2013).
Synthesis of Derivatives : The compound is involved in the synthesis of derivatives like tetrahydro-2H-1-benzopyran-2-one and isomeric 2H-naphtho[1,2-b]pyran-2-one, which have potential applications in pharmacology and materials science (Ornik et al., 1990).
Fluorescent Labeling in Chromatography : This compound's derivatives are used as fluorescent labeling reagents in high-performance liquid chromatography (HPLC), allowing for sensitive detection and quantification of various substances (Takechi et al., 1996).
Biological and Pharmacological Research
Synthesis of Bioactive Compounds : Derivatives synthesized from this compound have shown various biological activities, including local anesthetic and anti-inflammatory effects, which are significant for medicinal chemistry research (Mosti et al., 1994).
Research in Enzymatic Substrates : It has been used in the synthesis of enzymatic substrates like Fa-Met, which are crucial in biochemical and pharmacological studies (Brunel et al., 2005).
Potential in Drug Development : The compound's derivatives have potential applications in developing new drugs, especially in areas requiring local anesthetic, anti-aggregating, and anti-arrhythmic properties (Mosti et al., 1994).
properties
IUPAC Name |
3-(dimethylamino)-2,4-dihydrochromene-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)16-8-12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQLLTUPRNHAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2OC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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